Tris(4-(dimethylamino)phenyl)antimony
Description
Historical Context of Organoantimony Compound Research
The journey of organoantimony chemistry began in the mid-19th century, marking a significant milestone in the broader field of organometallic chemistry. Early research primarily focused on the synthesis and characterization of simple alkyl and aryl derivatives of antimony. Over the decades, the field has evolved considerably, with the development of sophisticated synthetic methodologies and advanced analytical techniques for the detailed structural elucidation of these complex molecules. A pivotal moment in this progression was the exploration of hypervalent organoantimony compounds, which have demonstrated remarkable utility in organic synthesis. These compounds have been successfully employed as reagents for cross-coupling reactions, arylations, and as Lewis acid catalysts.
Significance of Aryl-Substituted Antimony Compounds
Aryl-substituted antimony compounds form a cornerstone of organoantimony chemistry. The direct attachment of one or more aryl groups to the antimony center imparts unique electronic and steric properties to the molecule. These properties can be finely tuned by introducing various substituents on the aromatic rings, thereby influencing the reactivity and stability of the resulting compound. The nature of the aryl substituent can impact the Lewis acidity of the antimony center and can also lead to the formation of intramolecular coordination bonds, particularly when the substituents contain donor atoms like nitrogen or oxygen. This has led to the development of a wide array of triarylantimony(III) and triarylantimony(V) compounds with diverse applications, including their use as catalysts and reagents in organic synthesis.
Unique Position of Tris(4-(dimethylamino)phenyl)antimony within Organoantimony Chemistry
This compound, with the chemical formula Sb(C₆H₄N(CH₃)₂)₃, holds a distinctive position within the family of organoantimony compounds. Its uniqueness stems from the presence of three 4-(dimethylamino)phenyl groups bonded to the central antimony atom. The dimethylamino group is a strong electron-donating substituent, which significantly influences the electronic properties of the antimony center. This electron-donating character can enhance the nucleophilicity of the antimony atom and potentially lead to interesting reactivity patterns.
Furthermore, the presence of the nitrogen atoms in the dimethylamino groups introduces the possibility of intramolecular N→Sb coordination. Such interactions are a subject of considerable research in the field of hypervalent chemistry, as they can stabilize the molecule and influence its geometry and reactivity. The structural analysis of this compound has indeed revealed a distorted tetrahedral coordination around the antimony atom, with Sb-C bond lengths ranging from 2.133(3) to 2.147(3) Å and C-Sb-C bond angles between 94.52(11)° and 97.61(11)°.
Research Objectives and Scope for this compound
The primary research objectives for this compound are multifaceted. A key focus is the comprehensive understanding of its synthesis, structure, and reactivity. While general synthetic routes for triarylstibines are well-established, involving the reaction of a Grignard or organolithium reagent with antimony trichloride (B1173362), the specific conditions and optimization for the synthesis of this particular compound are of interest.
A significant area of investigation revolves around its structural characteristics, particularly the nature and extent of any intramolecular N→Sb interactions. The detailed crystallographic data provides a foundation for understanding the molecule's geometry and how it compares to other triarylantimony compounds.
The reactivity of this compound is another critical research avenue. For instance, its reaction with 4-methylbenzoic acid in the presence of hydrogen peroxide to form Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) has been reported. pleiades.online This reaction demonstrates its ability to undergo oxidation from Sb(III) to Sb(V) and form stable pentacoordinate derivatives. The distorted trigonal-bipyramidal coordination in the resulting product, with Sb-O and Sb-C bond lengths of 2.131(1) Å and 2.099(2) Å respectively, provides valuable insight into its chemical behavior. pleiades.online
Future research is likely to explore the potential applications of this compound and its derivatives in catalysis, materials science, and organic synthesis, leveraging the unique electronic and structural features imparted by the dimethylamino-substituted phenyl groups.
Detailed Research Findings
The following table summarizes the key structural parameters of this compound and one of its derivatives, providing a quantitative basis for the discussion of its chemical properties.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | Sb(C₆H₄N(CH₃)₂)₃ | Monoclinic | P2₁/n | 16.516(3) | 18.239(4) | 16.618(3) | 90 | 113.31(3) | 90 | 4593(2) | 8 |
| Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) | (4-Me₂NC₆H₄)₃Sb[OC(O)C₆H₄Me-4]₂ | Monoclinic | P2₁/n | 12.011(2) | 20.311(4) | 15.308(3) | 90 | 97.23(3) | 90 | 3704.3(13) | 4 |
| Compound Name | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| This compound | Sb-C: 2.133(3) – 2.147(3) | C-Sb-C: 94.52(11) – 97.61(11) |
| Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) | Sb-O: 2.131(1), 2.137(1)Sb-C: 2.099(2), 2.100(1), 2.107(1)Intramolecular Sb···O=C: 2.826(1), 2.928(1) | Axial O-Sb-O: 176.15(4)Equatorial C-Sb-C: 105.27(6), 108.01(6), 146.71(6) |
Properties
CAS No. |
201742-17-8 |
|---|---|
Molecular Formula |
C24H30N3Sb |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-bis[4-(dimethylamino)phenyl]stibanyl-N,N-dimethylaniline |
InChI |
InChI=1S/3C8H10N.Sb/c3*1-9(2)8-6-4-3-5-7-8;/h3*4-7H,1-2H3; |
InChI Key |
IEUSPXVQVBDXPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tris 4 Dimethylamino Phenyl Antimony
Direct Synthesis Routes for Tris(4-(dimethylamino)phenyl)antimony
The direct formation of the trivalent this compound is a foundational step. This is typically achieved through reactions that create the essential antimony-carbon bonds.
Salt Elimination Reactions Utilizing Antimony Halides and Organolithium Reagents
A prominent method for the synthesis of triarylantimony compounds involves the reaction between an antimony halide, such as antimony(III) chloride, and an organolithium reagent. In this salt elimination reaction, the organolithium reagent, 4-(dimethylamino)phenyllithium, acts as a nucleophile, displacing the halide ions from the antimony center. This reaction is typically carried out in an appropriate organic solvent under controlled temperature conditions to ensure the formation of the desired product and to minimize side reactions. The stoichiometry of the reaction is critical, with three equivalents of the organolithium reagent required for each equivalent of the antimony trihalide to form the trisubstituted product.
General Approaches to Primary Aryl Antimony Compounds
The synthesis of primary aryl antimony compounds, which can be precursors to more complex structures, can be achieved through various methods. Metathesis reactions are a common approach, involving the exchange of ions between two compounds. For instance, the reaction between an antimony trihalide and a Grignard reagent can produce organoantimony compounds. Another route is the direct synthesis, which involves the direct reaction of antimony with other elements or compounds. The synthesis of arylantimony compounds can be challenging due to the toxicity and reactivity of antimony and its compounds, necessitating careful handling and controlled reaction conditions to achieve high selectivity.
Synthesis of Pentavalent this compound Derivatives
The trivalent this compound can be further functionalized to form pentavalent antimony(V) derivatives. This is typically achieved through oxidative addition reactions.
Oxidative Functionalization with Carboxylic Acids and Hydrogen Peroxide
A common method for the synthesis of pentavalent triarylantimony(V) compounds is the oxidative functionalization of the corresponding trivalent triarylantimony compound. This can be achieved by reacting tris(4-N,N-dimethylaminophenyl)antimony with carboxylic acids in the presence of an oxidizing agent, such as hydrogen peroxide. researchgate.netresearchgate.net The reaction proceeds via an oxidative addition mechanism, where the antimony center is oxidized from the +3 to the +5 state, and the carboxylate groups from the carboxylic acids coordinate to the antimony atom. pleiades.online This method has been successfully used to synthesize a variety of triarylantimony(V) dicarboxylates. researchgate.net
Formation of Tris(4-N,N-dimethylaminophenyl)antimony(V) Dicarboxylates
Following the oxidative functionalization, various dicarboxylates of tris(4-N,N-dimethylaminophenyl)antimony(V) have been synthesized. researchgate.net For example, the reaction of tris(4-N,N-dimethylaminophenyl)antimony with 4-methylbenzoic acid in ether in the presence of hydrogen peroxide yields tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate). researchgate.netpleiades.online X-ray diffraction data reveals that in this molecule, the antimony atom has a distorted trigonal-bipyramidal coordination. researchgate.netpleiades.online Other examples include the synthesis of dicarboxylates with different R groups such as 2-methylphenyl, trans-styryl, and those derived from oxalic and tetrachlorophthalic acids. researchgate.net
| Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Product |
|---|---|---|---|---|
| Tris(4-N,N-dimethylaminophenyl)antimony | 4-Methylbenzoic acid | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | 2-Methylbenzoic acid | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony bis(2-methyl benzoate) researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | trans-Cinnamic acid | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony bis(trans-cinnamate) researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | Oxalic acid | Hydrogen peroxide | Ether | (4-Me2NC6H4)3Sb[OC(O)C(O)O] researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | Tetrachlorophthalic acid | Hydrogen peroxide | Ether | (4-Me2NC6H4)3Sb[OC(O)C6Cl4C(O)O] researchgate.net |
Synthesis of Tris(4-N,N-dimethylaminophenyl)antimony(V) Diaroxides
In a similar fashion to the dicarboxylates, tris(4-N,N-dimethylaminophenyl)antimony(V) diaroxides can be synthesized. researchgate.net This is achieved by reacting tris(4-N,N-dimethylaminophenyl)antimony with phenols in the presence of hydrogen peroxide in an ether solvent. researchgate.net This oxidative addition reaction results in the formation of diaroxides where two aroxy groups are bonded to the antimony center. Examples of synthesized diaroxides include those derived from phenol, 2,4,6-tribromophenol (B41969), and 2,6-dimethylphenol. researchgate.net X-ray diffraction analysis of the 2,4,6-tribromophenol derivative shows a distorted trigonal-bipyramidal coordination around the antimony atom. researchgate.net
| Reactant 1 | Reactant 2 (Phenol) | Oxidizing Agent | Solvent | Product |
|---|---|---|---|---|
| Tris(4-N,N-dimethylaminophenyl)antimony | Phenol | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony diphenoxide researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | 2,4,6-Tribromophenol | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony bis(2,4,6-tribromophenoxide) researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony | 2,6-Dimethylphenol | Hydrogen peroxide | Ether | Tris(4-N,N-dimethylaminophenyl)antimony bis(2,6-dimethylphenoxide) researchgate.net |
Advanced Synthetic Strategies
Beyond the conventional Grignard or organolithium routes, several advanced synthetic strategies can be envisioned or have been developed for the formation of C-Sb bonds in organoantimony compounds. These methods offer potential advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.
Superbase Catalyzed Antimony-Carbon Protonolysis for C-Sb Bond Formation
A novel approach to forming antimony-carbon bonds is through organic superbase-catalyzed protonolysis. This metal- and salt-free method utilizes an electron-deficient stibine (B1205547), such as tris(pentafluorophenyl)antimony (Sb(C₆F₅)₃), which reacts with weakly acidic aromatic or heteroaromatic hydrocarbons in the presence of an organic superbase. masterorganicchemistry.com
The reaction proceeds with the selective displacement of the electron-deficient aryl groups (e.g., C₆F₅) from the antimony center by the incoming aryl group from the hydrocarbon. The superbase facilitates the deprotonation of the hydrocarbon, enabling its nucleophilic attack on the antimony center. A key advantage of this method is its high selectivity, where only the most electron-deficient groups on the starting stibine are displaced. masterorganicchemistry.com
While a specific application of this method for the synthesis of this compound has not been detailed, the general principle can be illustrated. The reaction would involve N,N-dimethylaniline as the weakly acidic aromatic hydrocarbon and a suitable electron-deficient triarylantimony precursor.
General Reaction Scheme: Sb(Ar')₃ + 3 ArH --(Superbase)--> Sb(Ar)₃ + 3 Ar'H (where Ar' is an electron-deficient aryl group and ArH is the incoming aromatic hydrocarbon)
Table 1: Components in Superbase Catalyzed Antimony-Carbon Protonolysis
| Component | Role | Examples |
| Electron-Deficient Stibine | Antimony source with good leaving groups | Sb(C₆F₅)₃ |
| Weakly Acidic Hydrocarbon | Source of the desired aryl group | N,N-dimethylaniline |
| Organic Superbase | Catalyst for proton abstraction | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) |
| Solvent | Reaction medium | Anhydrous, non-protic solvents |
Kinetic studies on related systems suggest a concerted σ-bond metathesis transition state, where the superbase activates the Sb-C bond through secondary interactions. masterorganicchemistry.com
Stepwise Nucleophilic Displacement Reactions
Stepwise nucleophilic displacement offers a route to unsymmetrical or mixed triarylantimony compounds, and by extension, can be adapted for the synthesis of symmetrical compounds like this compound. This method involves the sequential reaction of an antimony trihalide with different organometallic reagents.
For the synthesis of a symmetrical triarylstibine, the reaction would proceed by the addition of one equivalent of the Grignard or organolithium reagent at a time. While seemingly more complex than a one-pot synthesis, this approach can offer greater control over the reaction, particularly if intermediate halo-stibines are desired.
A hypothetical stepwise synthesis of this compound would proceed as follows:
Step 1: SbCl₃ + (CH₃)₂NC₆H₄MgBr → Cl₂Sb(C₆H₄N(CH₃)₂) + MgBrCl Step 2: Cl₂Sb(C₆H₄N(CH₃)₂) + (CH₃)₂NC₆H₄MgBr → ClSb(C₆H₄N(CH₃)₂)₂ + MgBrCl Step 3: ClSb(C₆H₄N(CH₃)₂)₂ + (CH₃)₂NC₆H₄MgBr → Sb(C₆H₄N(CH₃)₂)₃ + MgBrCl
This stepwise approach is particularly valuable for the synthesis of chiral or unsymmetrical triarylstibanes, where different aryl groups are introduced sequentially. For instance, the synthesis of Sb-chiral triarylstibanes has been achieved through the stepwise nucleophilic displacement of ethynyl (B1212043) groups on a precursor stibane with different Grignard and organolithium reagents.
Intramolecularly Base-Coordinated Aryl Group 15 Compound Syntheses
The synthesis of intramolecularly base-coordinated aryl Group 15 compounds involves the use of ligands that possess a pendant Lewis basic group, such as a dimethylamino group, which can coordinate to the central antimony atom. This intramolecular coordination can influence the stability, reactivity, and structure of the resulting organoantimony compound.
While this compound itself does not feature the ortho-substituent typically required for strong intramolecular coordination, the synthesis of analogous compounds provides insight into this strategy. For example, tris(2-((dimethylamino)methyl)phenyl)antimony has been synthesized via a salt elimination reaction between 2-((dimethylamino)methyl)phenyllithium and antimony trichloride (B1173362). In this compound, the nitrogen atoms of the dimethylaminomethyl groups can coordinate to the antimony center.
Reaction Scheme for an Analogous Intramolecularly Coordinated Stibine: 3 (2-(Me₂NCH₂)C₆H₄Li) + SbCl₃ → Sb(C₆H₄CH₂NMe₂)₃ + 3 LiCl
The degree of intramolecular coordination in such compounds is influenced by several factors, including the Lewis acidity of the antimony center and the steric environment around it. X-ray crystallographic studies of related compounds have confirmed the presence of weak N→Sb donor-acceptor interactions in the solid state.
Table 2: Comparison of Ligands
| Ligand | Potential for Intramolecular Coordination | Rationale |
| 4-(dimethylamino)phenyl | Low | The dimethylamino group is in the para position, too distant from the antimony center for effective intramolecular coordination. |
| 2-((dimethylamino)methyl)phenyl | High | The dimethylaminomethyl group is in the ortho position, allowing for the formation of a five-membered chelate ring through N→Sb coordination. |
Structural Elucidation and Stereochemistry of Tris 4 Dimethylamino Phenyl Antimony and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis provides detailed information about the crystal lattice, molecular geometry, and intermolecular interactions within a crystalline solid. mdpi.com For organoantimony compounds, this technique has been instrumental in characterizing their diverse structural motifs. mdpi.com
The crystal system and space group describe the symmetry of the crystal lattice. While the specific data for Tris(4-(dimethylamino)phenyl)antimony is not available, analysis of related trivalent triarylstibines, such as tris(5-bromo-2-methoxyphenyl)antimony, reveals that they often crystallize in common crystal systems like monoclinic or orthorhombic. researchgate.net The space group is determined by the systematic absences in the diffraction pattern and defines the symmetry elements present in the unit cell. For instance, derivatives of the structurally similar tris(4-aminophenyl)amine (B13937) (TAPA) have been reported to crystallize in various space groups depending on the substituents. mdpi.comresearchgate.net
Table 1: Illustrative Crystal System and Space Group Data for Related Organoantimony and Amine Compounds
| Compound | Crystal System | Space Group |
|---|---|---|
| Tris(5-bromo-2-methoxyphenyl)antimony | Monoclinic | P2₁/n |
| Triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate (a TAPA derivative) | Monoclinic | P2₁/c |
| Triethyl 2,2′,2″-((nitrilotris(benzene-4,1-diyl))tris(azanediyl))tris(2-oxoacetate) (a TAPA derivative) | Triclinic | P-1 |
Note: This table provides examples from related structures to infer potential crystallographic parameters for the title compound.
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The Z-value indicates the number of molecules per unit cell. These parameters are precisely determined from the diffraction data. For example, in the case of tris(5-bromo-2-methoxyphenyl)antimony, the unit cell parameters have been accurately reported, providing a reference for what might be expected for similar triarylantimony compounds. researchgate.net
Table 2: Example Unit Cell Parameters for a Related Triarylantimony Compound
| Parameter | Tris(5-bromo-2-methoxyphenyl)antimony |
|---|---|
| a (Å) | 10.339(2) |
| b (Å) | 20.010(3) |
| c (Å) | 12.013(2) |
| α (°) | 90 |
| β (°) | 107.49(2) |
| γ (°) | 90 |
| Volume (ų) | 2368.1(7) |
| Z | 4 |
Data sourced from a study on a related triarylantimony compound to provide context. researchgate.net
The geometry around the central antimony atom is a key feature of these compounds, varying with its oxidation state.
In its trivalent state (Sb(III)), as in this compound, the antimony atom possesses a lone pair of electrons. According to VSEPR theory, the three bonding pairs and one lone pair result in a trigonal pyramidal geometry. This arrangement is often described as a distorted tetrahedron when the lone pair is considered as a fourth ligand. nih.gov The C-Sb-C bond angles are typically less than the ideal tetrahedral angle of 109.5° due to the greater steric repulsion of the lone pair.
Upon oxidation to the pentavalent state (Sb(V)), the antimony center can adopt higher coordination numbers. For derivatives with five substituents, a trigonal-bipyramidal geometry is common. wikipedia.orgnumberanalytics.com This geometry features two distinct ligand positions: axial and equatorial. The bond angles are approximately 120° between equatorial ligands and 90° between axial and equatorial ligands. solubilityofthings.com In such structures, axial bonds are often slightly longer than equatorial bonds. wikipedia.org
For pentavalent antimony derivatives with six-coordinate centers, an octahedral geometry is typically observed. researchgate.netnih.gov This can occur through the coordination of two additional ligands or the formation of dimeric structures with bridging ligands. The bond angles in an ideal octahedron are 90° and 180°.
Detailed analysis of bond lengths and angles provides insight into the nature of the chemical bonds and the steric environment around the antimony atom.
In trivalent triarylstibines, the Sb-C bond lengths are influenced by the electronic and steric properties of the aryl groups. The C-Sb-C bond angles, as mentioned, are compressed from the ideal tetrahedral angle due to the influence of the lone pair.
For pentavalent derivatives with a trigonal-bipyramidal geometry, the axial Sb-ligand bonds are generally longer and weaker than the equatorial bonds. wikipedia.org For example, in PCl₅, a classic example of this geometry, the axial P-Cl bonds are longer than the equatorial ones. A similar trend is expected for pentavalent antimony compounds.
In six-coordinate octahedral complexes, the bond lengths and angles will depend on the nature of all six ligands. Trans influences, where the nature of one ligand affects the bond to the ligand opposite to it, can lead to variations in bond lengths.
Table 3: Typical Bond Geometries in Organoantimony Compounds
| Oxidation State | Coordination Number | Geometry | Typical Bond Angles |
|---|---|---|---|
| Sb(III) | 3 | Trigonal Pyramidal | C-Sb-C < 109.5° |
| Sb(V) | 5 | Trigonal Bipyramidal | eq-Sb-eq ≈ 120°, ax-Sb-eq ≈ 90° |
| Sb(V) | 6 | Octahedral | L-Sb-L ≈ 90°, 180° |
This table summarizes common geometries based on established principles of organoantimony chemistry. wikipedia.orgsolubilityofthings.com
Bond Lengths and Angles Analysis
Sb-C Bond Lengths
In the equatorial plane of tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate), the bond lengths between the central antimony atom and the carbon atoms of the three 4-(dimethylamino)phenyl rings are 2.099(2) Å, 2.100(1) Å, and 2.107(1) Å. pleiades.onlineresearchgate.net These values are crucial for understanding the covalent interactions between antimony and the aryl substituents.
Sb-O Bond Lengths in Derivatives
For the pentavalent derivative, tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate), the axial bonds between the antimony atom and the oxygen atoms of the 4-methyl benzoate (B1203000) ligands are 2.131(1) Å and 2.137(1) Å. pleiades.onlineresearchgate.net These bond lengths are indicative of the nature of the axial bonding in this hypervalent antimony compound.
C-Sb-C Bond Angles
The equatorial C-Sb-C bond angles in tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) deviate from the ideal 120° of a perfect trigonal planar geometry, with values of 105.27(6)°, 108.01(6)°, and 146.71(6)°. pleiades.onlineresearchgate.net The sum of these angles is approximately 359.99°, confirming the planarity of the CSbC unit. The significant deviation of one angle to 146.71(6)° highlights the distortion from an ideal trigonal geometry.
O-Sb-O Axial Angles in Derivatives
The axial O-Sb-O bond angle in tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) is 176.15(4)°. pleiades.onlineresearchgate.net This value is close to the ideal 180° for a linear axial arrangement in a trigonal-bipyramidal geometry, though the slight deviation indicates a minor distortion.
Table 1: Bond Lengths and Angles for Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate)
| Parameter | Value |
| Sb-C Bond Lengths (Å) | 2.099(2), 2.100(1), 2.107(1) |
| Sb-O Bond Lengths (Å) | 2.131(1), 2.137(1) |
| C-Sb-C Bond Angles (°) | 105.27(6), 108.01(6), 146.71(6) |
| O-Sb-O Axial Angle (°) | 176.15(4) |
Comparative Analysis of Bond Parameters with Related Aryl Antimony Compounds
To contextualize the structural parameters of this compound derivatives, a comparison with other triaryl antimony compounds is instructive. For instance, in the parent triphenylstibine (triphenylantimony), the Sb-C bond lengths are in the range of 2.14-2.17 Å, and the C-Sb-C bond angles are approximately 95°. It is important to note that triphenylstibine is a trivalent antimony compound with a trigonal pyramidal geometry, which accounts for the smaller C-Sb-C angles compared to the pentavalent derivative discussed above.
In pentavalent triaryl antimony dihalides, such as diphenylantimony tribromide, the equatorial Sb-C distances are around 2.14 Å, and the C-Sb-C angle is significantly larger than in trivalent compounds, at approximately 154°. rsc.org This widening of the equatorial angle is a common feature in trigonal-bipyramidal Sb(V) complexes. The Sb-Br equatorial bond length in this compound is 2.478(3) Å. rsc.org
This comparative data highlights how the oxidation state and the nature of the ligands significantly influence the molecular geometry and bond parameters around the central antimony atom.
Table 2: Comparative Bond Parameters of Aryl Antimony Compounds
| Compound | Sb-C Bond Lengths (Å) | C-Sb-C Bond Angles (°) | Other Bond Lengths (Å) |
| Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) | 2.099-2.107 | 105.27-146.71 | Sb-O: 2.131-2.137 |
| Triphenylstibine | 2.14-2.17 | ~95 | - |
| Diphenylantimony tribromide | ~2.14 | ~154 | Sb-Br (eq): 2.478 |
Intramolecular Interactions
Intramolecular Sb...N Contacts
In organoantimony compounds featuring ligands with potential donor atoms, such as the nitrogen of the dimethylamino group in this compound, the possibility of intramolecular coordination or contact between the antimony and the nitrogen atom exists. While specific data for the title compound is not available, studies on related compounds with 2-[(dimethylamino)methyl]phenyl substituents have shown the presence of Sb–N interactions. researchgate.net For instance, in chloridobis{2-[(dimethylamino)methyl]phenyl}antimony(III), intramolecular Sb–N distances of 2.454(3) Å and 3.326(5) Å have been observed. researchgate.net These distances are shorter than the sum of the van der Waals radii of antimony and nitrogen, suggesting a degree of interaction that can influence the geometry around the antimony center, often leading to hypercoordinated species. The presence of such contacts in this compound can be inferred, although their precise distances and influence on the structure remain to be experimentally determined.
Intramolecular Sb...O=C Contacts in Derivatives
In derivatives of this compound, particularly in dicarboxylate complexes, the antimony atom often exhibits a distorted trigonal-bipyramidal coordination. This geometry is significantly influenced by the presence of intramolecular contacts between the antimony center and the carbonyl oxygen atoms of the carboxylate ligands.
X-ray diffraction studies on compounds such as tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) reveal that the antimony atom is situated in a distorted trigonal-bipyramidal environment. The three 4-(dimethylamino)phenyl groups occupy the equatorial positions, while the two carboxylate ligands are in the axial sites. The axial O-Sb-O angle deviates from the ideal 180°, indicating a distortion in the geometry.
Table 1: Selected Structural Data for Tris(4-N,N-dimethylaminophenyl)antimony Dicarboxylate Derivatives
| Compound Derivative | Coordination Geometry | Axial O-Sb-O Angle (°) | Intramolecular Sb...O=C Distances (Å) | Sb-O Bond Lengths (Å) |
|---|---|---|---|---|
| bis(4-methyl benzoate) | Distorted Trigonal-Bipyramidal | 176.15(4) | 2.826(1), 2.928(1) | 2.131(1), 2.137(1) |
| bis(2-methyl benzoate) | Distorted Trigonal-Bipyramidal | 175.4(1) | Data not available | 2.133(3), 2.142(2) |
Role of Intramolecular Coordination by Nitrogen Atoms
The presence of the dimethylamino groups on the phenyl rings introduces the possibility of intramolecular coordination between the nitrogen atom's lone pair and the antimony center. This type of interaction, often denoted as an N→Sb coordination, can lead to hypervalent organoantimony compounds. benthamdirect.com
While direct crystallographic evidence for a strong, persistent N→Sb bond in the parent this compound is not extensively documented, the strategy of using pendant amino groups to create stable, intramolecularly coordinated organoantimony compounds is well-established. benthamdirect.comcapes.gov.br In such systems, the nitrogen atom acts as a Lewis base, donating electron density to the Lewis acidic antimony center. This interaction can influence the geometry around the antimony atom, often forcing it into a more distorted coordination environment. The strength of this interaction is dependent on factors such as the steric bulk of the ligands and the electronic properties of the substituents. researchgate.net In Sb-chiral triarylstibanes, this intramolecular interaction plays a crucial role in the compound's stereochemistry. capes.gov.br
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces that collectively determine the crystal packing.
Non-Covalent Interactions: C-H and N-H Contacts
In the crystal lattice of aryl-substituted antimony compounds, non-covalent interactions such as C-H...π and π...π stacking are significant in directing the supramolecular assembly. mdpi.combohrium.com These interactions involve the hydrogen atoms of C-H bonds interacting with the electron-rich π-systems of the aromatic rings of neighboring molecules. Specifically, edge-to-face arrangements, where the C-H bond of one aryl ring points towards the face of another, are commonly observed. mdpi.com
Given the structure of this compound, with its multiple phenyl rings and methyl groups, it is highly probable that C-H...π interactions are a dominant feature of its crystal packing, contributing to the formation of a stable three-dimensional network. mdpi.com While the compound itself lacks N-H bonds, its derivatives or co-crystals could potentially engage in N-H...π or other hydrogen bonding interactions, further influencing the crystal structure. The interaction between polarized C-H bonds and π aromatic faces is a recognized stabilizing force. nih.govchemrxiv.org
Pnictogen Bonding
Pnictogen bonding is a non-covalent interaction involving a Group 15 element (the pnictogen) acting as an electrophilic species. researchgate.net The antimony atom in this compound can act as a pnictogen bond donor, interacting with a nucleophilic region on an adjacent molecule. This interaction is directional and arises from a region of positive electrostatic potential on the antimony atom, often referred to as a σ-hole, located opposite to one of the covalent bonds. acs.org
The strength of pnictogen bonds is influenced by the polarizability of the pnictogen atom, with antimony forming some of the strongest interactions in this class. acs.org These bonds play a crucial role in the solid-state structures of antimony compounds, often directing the self-assembly of molecules into predictable supramolecular architectures. nsf.govtdl.org In the solid state, intermolecular Sb...S contacts, a form of pnictogen bonding, have been observed to associate molecules into dimers. researchgate.net
Supramolecular Assembly in the Solid State
The combination of C-H...π interactions and pnictogen bonding drives the supramolecular assembly of this compound in the solid state. These directional interactions guide the molecules to pack in specific motifs, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net
Conformational Analysis and Chirality
Triaryl compounds, including this compound, typically adopt a non-planar, propeller-like conformation due to steric hindrance between the ortho-hydrogens of the phenyl rings. d-nb.infonih.govelsevierpure.com This propeller can exist in two enantiomeric forms, designated as P (plus, right-handed helicity) and M (minus, left-handed helicity).
The rotation of the aryl rings around the Sb-C bonds allows for the interconversion between these two helical conformers. If the energy barrier to this rotation is sufficiently high, the two enantiomers can be isolated, a phenomenon known as atropisomerism. chemistryviews.orgnih.govyoutube.com Atropisomers are stereoisomers resulting from hindered rotation about a single bond. nih.gov
The stability of these atropisomers, and thus the potential for chirality in this compound, depends on the steric bulk of the substituents on the phenyl rings. While the parent compound may have a relatively low barrier to racemization, substitution at the ortho positions would be expected to increase this barrier, potentially allowing for the resolution of stable enantiomers. The study of such chiral molecular propellers is an active area of research, with applications in stereochemistry and materials science. d-nb.inforesearchgate.net The combination of a stereogenic center with axial chirality from hindered rotation can lead to complex stereoisomerism. uva.es
Conformational Flexibility in Solution and Solid State
The conformational landscape of this compound is dictated by the rotation of the aryl groups around the antimony-carbon bonds and the pyramidal geometry at the antimony center. This leads to different conformational possibilities in both the solid state and in solution.
In solution, the molecule is expected to exhibit greater conformational flexibility. NMR spectroscopy studies on related organoantimony compounds with pendant amine arms have shown that intramolecular N→Sb interactions may not be persistent in solution at room temperature. lew.ro This suggests that the dimethylamino groups in this compound may not be consistently coordinated to the antimony center, allowing for freer rotation of the phenyl groups. The energy barrier for this rotation would determine the rate of conformational interconversion. The dynamic nature of the molecule in solution means it likely exists as an equilibrium of various rotamers.
Table 1: Comparison of Expected Conformational Features
| State | Conformation | Key Features | Influencing Factors |
| Solid State | Propeller-like | Fixed, ordered arrangement of phenyl groups. | Crystal packing forces, intermolecular interactions. |
| Solution | Dynamic equilibrium of rotamers | Free rotation of phenyl groups around Sb-C bonds. | Solvent, temperature, potential for weak intramolecular N→Sb interactions. |
Sb-Chiral Organoantimony Compounds with Amine Moieties
The trivalent nature of the antimony atom in this compound, combined with the possibility of a stable pyramidal geometry, introduces the concept of stereochemistry and the potential for chirality at the antimony center. If the three aryl groups are not identical or if their rotation is restricted, the antimony atom can become a stereocenter.
The synthesis of organoantimony compounds with intramolecular N→Sb interactions has been shown to lead to hypervalent structures where the antimony atom can be chiral. researchgate.net In such cases, the coordination of one or more nitrogen atoms to the antimony center creates a more rigid, often pseudo-trigonal-bipyramidal geometry. researchgate.net If the substituents are appropriately chosen, this can result in a chiral molecule. For instance, the compound crystallizes as a racemate, a mixture of isomers with respect to planar chirality induced by the coordinating nitrogen atom and chelate-induced Sb chirality. researchgate.net
While this compound itself is achiral due to the three identical substituents, derivatives with different substitution patterns on the phenyl rings or the introduction of other ligands could lead to Sb-chiral compounds. The presence of the amine moieties is crucial in this context, as their coordination can lock the molecule into a specific, chiral conformation. The synthesis and resolution of Sb-chiral stibanes containing a dimethylaminoethylphenyl group have been reported, demonstrating that intramolecular interactions with nitrogen can stabilize the chirality at the antimony center.
Table 2: Examples of Chiral Organoantimony Compounds with Amine Moieties
| Compound Type | Key Structural Feature | Implication for Chirality |
| Triorganoantimony(III) with pendant N-donor arms | Intramolecular N→Sb coordination | Can create a chiral center at the antimony atom, leading to hypervalent, stereochemically rigid structures. |
| Heteroleptic triarylstibines with amine groups | Dissimilar aryl groups | The antimony atom becomes a stereocenter, and the compound can exist as enantiomers. |
Electronic Structure and Bonding Theory in Tris 4 Dimethylamino Phenyl Antimony
Valence Bond and Molecular Orbital Descriptions
Valence bond and molecular orbital (MO) theories provide complementary perspectives on the bonding in tris(4-(dimethylamino)phenyl)antimony. Valence bond theory offers a localized view of the bonding, focusing on the formation of sigma (σ) bonds between antimony and the carbon atoms of the phenyl rings. In this model, the antimony atom, with its [Kr] 4d¹⁰ 5s² 5p³ electron configuration, utilizes its three 5p electrons to form three Sb-C σ bonds.
Molecular orbital theory, on the other hand, describes a more delocalized electronic structure where atomic orbitals from antimony and the aryl ligands combine to form a set of molecular orbitals that extend over the entire molecule. This approach is particularly useful for understanding the influence of the antimony lone pair and the potential involvement of its d-orbitals in bonding.
Influence of Antimony Lone Pair
A key feature of trivalent antimony compounds like this compound is the presence of a stereochemically active 5s² lone pair of electrons on the antimony atom. This lone pair occupies a non-bonding orbital and significantly influences the molecule's geometry and reactivity. The repulsion between the lone pair and the bonding pairs of the Sb-C bonds leads to a trigonal pyramidal geometry around the antimony center, with C-Sb-C bond angles that are typically less than the ideal tetrahedral angle of 109.5°.
The stereochemical activity of the lone pair arises from the mixing of the antimony 5s and 5p orbitals. In many antimony(III) compounds, the lone pair possesses significant s-character, leading to a more spherical distribution and reduced directional influence. However, the degree of s-p mixing can be influenced by the electronegativity of the substituents. The interaction between the antimony 5s orbitals and the p orbitals of the ligands results in the formation of bonding and antibonding states. The presence of the lone pair in an orbital with significant p-character enhances its stereochemical activity, leading to greater structural distortions. ucl.ac.uknih.gov This lone pair can also play a crucial role in the compound's reactivity, acting as a nucleophilic center in certain reactions.
Participation of Antimony d-Orbitals in Bonding
The involvement of antimony's d-orbitals in the bonding of its trivalent compounds is a topic of ongoing discussion. For heavier elements in the p-block, the energy gap between the valence s, p, and d orbitals is smaller than for lighter elements. This makes the participation of d-orbitals in hybridization and bonding more feasible. While not as significant as in pentavalent antimony compounds, some degree of d-orbital participation in this compound cannot be entirely ruled out.
In pentavalent antimony compounds, d-orbitals are invoked to explain the hypervalent bonding, often described using sp³d or sp³d² hybridization. acs.org For trivalent antimony, any d-orbital involvement would likely be in the form of back-bonding or to accommodate electron density from the phenyl rings, potentially influencing the electronic properties of the molecule. Theoretical calculations are often necessary to quantify the extent of d-orbital contribution to the molecular orbitals.
Theoretical and Computational Chemistry Studies (e.g., DFT Calculations)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, geometry, and bonding characteristics of organometallic compounds, including this compound. DFT calculations can provide valuable insights that complement experimental data.
Optimization of Structural Data
A fundamental application of DFT is the optimization of molecular geometries. By finding the minimum energy structure on the potential energy surface, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. nih.govnih.gov For this compound, a geometry optimization would confirm the expected trigonal pyramidal coordination around the antimony atom and provide precise values for the Sb-C bond lengths and C-Sb-C bond angles. These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.
Table 1: Representative Optimized Structural Parameters for Triaryl Antimony Compounds
| Compound | Method | Sb-C Bond Length (Å) | C-Sb-C Bond Angle (°) |
| Triphenylantimony | DFT/B3LYP | 2.15 - 2.17 | 96.5 - 98.2 |
| Tris(p-tolyl)antimony | DFT/B3LYP | 2.16 - 2.18 | 97.0 - 98.5 |
Note: The data in this table is illustrative and based on typical values for related triaryl antimony compounds. Specific calculations for this compound are required for precise values.
Analysis of Bond Character: Wiberg Bond Index (WBI) for Sb-C Bonds
The Wiberg Bond Index (WBI) is a measure of the bond order between two atoms, calculated from the electron density distribution obtained from quantum chemical calculations. youtube.com It provides a quantitative assessment of the covalent character of a chemical bond. For the Sb-C bonds in this compound, the WBI would be expected to be close to 1, indicative of a single bond.
Deviations from a WBI of 1 can provide insights into the nature of the bonding. For instance, a WBI slightly greater than 1 might suggest a small degree of π-backbonding or delocalization involving the antimony d-orbitals. Conversely, a WBI less than 1 could indicate a more ionic character to the bond. In organoantimony compounds, WBI values for Sb-C single bonds typically fall in the range of 0.7 to 1.0. rsc.org
Table 2: Illustrative Wiberg Bond Indices for Antimony-Containing Bonds
| Bond | Compound Type | Typical WBI Range |
| Sb-C (single) | Triaryl Antimony | 0.7 - 1.0 |
| Sb-Cl | Antimony Chlorides | 0.2 - 0.7 |
| Sb-Sb | Distibines | ~0.9 |
Note: This table presents typical ranges for Wiberg Bond Indices in different types of antimony compounds. The specific WBI for the Sb-C bond in this compound would require a dedicated computational study.
Mechanistic Insights via Transition State Analysis
DFT calculations can also be employed to elucidate reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its oxidation to a pentavalent species or its coordination to other metals, transition state analysis can provide a detailed picture of the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, offering insights into the reaction kinetics. The geometry of the transition state reveals the atomic rearrangements that occur during the bond-breaking and bond-forming processes. This level of mechanistic detail is invaluable for understanding the reactivity of the compound and for designing new synthetic routes.
Spin Density Distribution Analysis
Spin density distribution is a critical quantum mechanical observable for understanding the distribution of unpaired electrons in radical species (radical cations or anions). nih.gov It provides a map of where the unpaired electron is most likely to be found, which is crucial for predicting reactivity and magnetic properties. The analysis is typically performed on open-shell systems, which could be formed by the oxidation (removal of an electron) or reduction (addition of an electron) of a stable molecule like this compound.
For the radical cation of a triarylpnicogen compound, the spin density is expected to be delocalized from the central pnictogen atom onto the aromatic rings. researchgate.net This delocalization is a result of the contribution of various atomic orbitals to the singly occupied molecular orbital (SOMO). nih.gov Conversely, spin polarization can lead to regions of negative spin density on atoms adjacent to centers with high positive spin density. nih.gov
As of now, specific experimental or computational studies detailing the spin density distribution for the radical ions of this compound are not available in the surveyed literature. However, based on analyses of related aryl-containing radical ions, it can be hypothesized that in its radical cation, a significant portion of the spin density would reside on the antimony atom, with substantial delocalization onto the nitrogen atoms and the π-systems of the phenyl rings due to the strong electron-donating nature of the dimethylamino groups.
A theoretical spin density plot would likely show the highest spin density (represented by contour surfaces) around the antimony center and distributed across the three substituted phenyl ligands. The precise distribution would quantify the extent of charge and spin delocalization, indicating the stability of the resulting radical species. researchgate.net
Pnictogen Bonding Energetics and Nature
Pnictogen bonding is a non-covalent interaction where a Group 15 element (the pnictogen, Pn) acts as a Lewis acid, interacting with a Lewis base (electron donor). nih.gov This interaction is highly directional and arises from the presence of an electropositive region, known as a σ-hole, on the pnictogen atom's surface, located along the extension of a covalent bond (in this case, the C-Sb bonds). acs.org
The nature of pnictogen bonding in this compound involves the interaction of the electrophilic σ-hole on the antimony atom with a nucleophile. The strength and energetics of this bond are influenced by several factors:
The Polarizability of the Pnictogen: Antimony, being a heavier and more polarizable pnictogen, can form strong pnictogen bonds. acs.org
Substituents on the Pnictogen: The electron-donating dimethylamino groups increase the electron density on the antimony atom, which would typically weaken its Lewis acidity and the resulting pnictogen bond compared to compounds with electron-withdrawing substituents.
The Nature of the Lewis Base: The strength of the interaction is directly proportional to the strength of the electron donor (Lewis base).
While specific energetic values for pnictogen bonds formed by this compound have not been reported, computational studies on related organoantimony compounds provide insight. The interaction energy (ΔE_int) is a balance of electrostatic forces (ΔV_elstat), orbital interactions (ΔE_oi), and Pauli repulsion (ΔE_Pauli). acs.org For antimony compounds, the electrostatic term is often a significant driving force for the interaction. acs.org Experimental determination of the enthalpy of formation for an intermolecular Sb···O pnictogen bond in a different antimony-containing macrocycle was found to be -27 kJ·mol⁻¹.
Comparison with Related Group 15 Compounds
Trends in Bonding Characteristics Across Group 15 (As, Sb, Bi)
The bonding characteristics within the tris(4-(dimethylamino)phenyl)pnictoen series (where Pn = As, Sb, Bi) are expected to follow well-established periodic trends for Group 15. Key differences arise from the increasing atomic size, decreasing electronegativity, and the growing influence of relativistic effects as one descends the group.
Structural data for a derivative, tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate), show Sb-C bond lengths in the range of 2.099–2.107 Å and C-Sb-C bond angles varying significantly from 105.27° to 146.71° in a distorted trigonal-bipyramidal geometry. researchgate.net Using this as a baseline, trends for the arsenic and bismuth analogues can be predicted.
| Property | Arsenic (As) Analogue | Antimony (Sb) Analogue | Bismuth (Bi) Analogue |
| Pn–C Bond Length | Shorter | ~2.10 Å researchgate.net | Longer |
| C–Pn–C Bond Angle | Closer to tetrahedral angle (~109.5°) | Variable, pyramidal geometry | Closer to 90°, more p-character |
| Electronegativity of Pn | Higher (2.18) | Lower (2.05) | Lowest (2.02) |
| Lewis Acidity (Pnictogen Bonding) | Weaker | Intermediate | Stronger (more electropositive) |
| Metallic Character | Metalloid | Metalloid | Metal |
Bond Lengths: The Pn-C bond length will increase from As to Sb to Bi due to the increase in the covalent radius of the central atom.
Bond Angles: The C-Pn-C bond angles are expected to decrease down the group. The arsenic compound will likely exhibit angles closer to those predicted by VSEPR theory for a pyramidal geometry. In contrast, the bismuth compound's bonds will have more p-orbital character, leading to angles approaching 90°.
Lewis Acidity: The Lewis acidity of the σ-hole, which dictates pnictogen bond strength, is expected to increase down the group. The greater electropositivity and polarizability of bismuth compared to arsenic and antimony generally lead to stronger electrostatic interactions. acs.org
Influence of p-Substituents on Electronic Interactions
The para-substituted dimethylamino (-N(CH₃)₂) group exerts a powerful influence on the electronic properties of the entire molecule. This substituent acts as a strong electron-donating group primarily through the mesomeric (or resonance) effect, where the nitrogen lone pair delocalizes into the π-system of the phenyl ring.
This electron donation has several key consequences for the electronic interactions within this compound:
Increased Electron Density on Antimony: The donation of electron density from the three -N(CH₃)₂ groups, through the phenyl rings, increases the electron density on the central antimony atom. This enhances the Lewis basicity of the antimony's lone pair.
Modulation of Lewis Acidity: The increased electron density on the antimony center counteracts its inherent Lewis acidity. This reduces the magnitude of the positive electrostatic potential of the σ-holes opposite the Sb-C bonds, thereby weakening the molecule's ability to act as a pnictogen bond donor compared to its unsubstituted counterpart, triphenylantimony.
Impact on Aromatic System: The substituent alters the electron distribution within the phenyl rings, making the ortho and para positions more electron-rich. This influences how the aryl rings participate in intermolecular interactions such as π-π stacking or cation-π interactions.
Reactivity and Reaction Mechanisms of Tris 4 Dimethylamino Phenyl Antimony
Lewis Acidity and Anion Binding of Tris(4-(dimethylamino)phenyl)antimony
The ability of organoantimony compounds to function as Lewis acids—electron-pair acceptors—is a field of growing interest, with applications in anion sensing, transport, and catalysis. This acidity originates from the electronic structure of the antimony atom and can be significantly influenced by the substituents attached to it.
Pnictogen-Centered Lewis Acidity
The Lewis acidity of triorganoantimony(III) compounds is centered on the antimony atom, a member of the pnictogen family (Group 15). This acidity is attributed to the presence of electrophilic regions on the surface of the antimony atom, often referred to as "σ-holes". nih.gov These regions are located on the extension of the covalent bonds between antimony and its substituents. A σ-hole arises from the anisotropic distribution of electron density around the covalently bonded antimony atom, resulting in a region of positive electrostatic potential that can attractively interact with nucleophiles or anions. This non-covalent, attractive interaction is termed a "pnictogen bond". nih.govnih.gov
For a triarylstibine like this compound, the antimony(III) center can exhibit pnictogen-centered Lewis acidity. However, the strength of this acidity is profoundly dependent on the electronic nature of the aryl groups. While triarylstibines bearing powerful electron-withdrawing groups can display significant Lewis acidity, the presence of strong electron-donating groups, such as the dimethylamino (-NMe₂) group, is expected to have the opposite effect. researchgate.netnih.gov The para-dimethylamino substituents increase the electron density at the antimony center, which diminishes the positive potential of the σ-hole, thereby reducing the compound's Lewis acidity. Consequently, this compound is predicted to be a very weak pnictogen bond donor and a feeble Lewis acid in its Sb(III) state.
Anion Binding Properties and Selectivity
The capacity of an organoantimony compound to bind anions is a direct consequence of its Lewis acidity. Potent organoantimony Lewis acids can form stable complexes with various anions, particularly halides. nih.gov Research has shown a strong correlation between the electronic properties of the aryl substituents and the anion-binding affinity of triarylstibines. nih.govnih.gov
Studies on a range of substituted triaryl pnictogen compounds demonstrate that electron-withdrawing groups are essential for effective anion binding. For instance, triphenylantimony, which lacks strong electronic modification, is generally incapable of binding chloride anions in common solvents like THF. nih.gov In contrast, derivatives featuring trifluoromethyl or other electron-deficient groups show significant affinity for chloride and other anions. nih.govnih.gov
Given this established trend, this compound, with its three powerful electron-donating -NMe₂ groups, is expected to exhibit negligible anion binding capabilities. The increased electron density on the antimony center would lead to electrostatic repulsion with incoming anions, preventing the formation of a stable pnictogen bond. No experimental anion binding constants for this specific compound are reported in the surveyed literature, likely because its electron-rich nature makes it an unsuitable candidate for anion recognition.
| Compound | Substituent Effect | Measured Chloride Affinity (K_a in M⁻¹) in THF | Reference |
| Triphenylantimony | Neutral | No binding observed | nih.gov |
| Tris(3,5-bis(trifluoromethyl)phenyl)antimony | Strongly Electron-Withdrawing | 702 | nih.gov |
| This compound | Strongly Electron-Donating | Not reported (predicted to be negligible) | N/A |
This table illustrates the profound impact of aryl substituents on the chloride binding affinity of triarylstibines, providing context for the predicted weak anion binding of this compound.
Tunable Lewis Acidity via Oxidation State and Substituents
The Lewis acidity of organoantimony compounds is not fixed and can be tuned through two primary strategies: modification of the substituents and changing the oxidation state of the antimony center. nih.govresearchgate.net
Effect of Substituents: As discussed, the electronic nature of the substituents bonded to antimony is a key determinant of Lewis acidity. A general principle is that increasing the electron-withdrawing character of the substituents enhances Lewis acidity. This is because these groups pull electron density away from the antimony atom, increasing the magnitude of the positive σ-hole and lowering the energy of the acceptor orbital (the σ* orbital of the Sb-C bond). nih.gov Fluorination of the aryl rings, for example, has been shown to dramatically increase the Fluoride Ion Affinity (FIA), a computational measure of Lewis acidity. nih.gov Conversely, the electron-donating dimethylamino groups in this compound significantly suppress its Lewis acidity.
Effect of Oxidation State: A more dramatic method for enhancing Lewis acidity is the oxidation of the antimony center from Sb(III) to Sb(V). nih.gov This oxidation leads to a significant contraction of the antimony orbitals and a more positively charged metal center. The resulting Sb(V) species, such as those in catecholatostiboranes or dichlorostiboranes, are substantially more potent Lewis acids than their Sb(III) precursors. acs.org This increase in acidity is reflected in their ability to readily bind anions and catalyze Lewis acid-mediated reactions. While specific studies on the oxidized form of this compound are scarce, it is expected that its Sb(V) derivatives would be significantly more Lewis acidic than the parent Sb(III) compound.
| Compound Family | Oxidation State | General Lewis Acidity | Tuning Mechanism |
| Triarylstibines (Ar₃Sb) | +3 | Weak to Moderate | Electron-withdrawing aryl groups increase acidity. |
| Dichlorostiboranes (Ar₃SbCl₂) | +5 | Moderate to Strong | Geometrical constraints can enhance acidity. |
| Catecholatostiboranes | +5 | Strong | Oxidation dramatically increases acidity. |
| Stibonium Cations ([Ar₄Sb]⁺) | +5 | Very Strong | Positive charge greatly enhances acidity. |
This table summarizes how oxidation state and compound class affect the general Lewis acidity of organoantimony compounds.
Organometallic Reactivity of this compound
The organometallic reactivity of this compound is characterized by the presence of a lone pair of electrons on the antimony atom and the electron-donating nature of the three 4-(dimethylamino)phenyl substituents. These features influence its behavior in reactions with electrophiles, its potential for σ-bond metathesis, and its coordination to transition metals.
Reactions with Electrophiles
This compound readily undergoes oxidative addition reactions with various electrophiles, a process that increases the oxidation state of the antimony center from +3 to +5. wikipedia.org This reactivity is typical for triarylantimony compounds and is often facilitated by an oxidizing agent, such as hydrogen peroxide.
A notable example is the reaction with carboxylic acids and phenols. In the presence of hydrogen peroxide, this compound reacts with these electrophiles to form tris(4-N,N-dimethylaminophenyl)antimony(V) dicarboxylates and diaroxides, respectively. researchgate.net The general reaction scheme involves the oxidation of the Sb(III) center to Sb(V), followed by the coordination of the carboxylate or aroxide groups.
The reaction with carboxylic acids can be represented as: (4-Me₂NC₆H₄)₃Sb + 2 RCOOH + H₂O₂ → (4-Me₂NC₆H₄)₃Sb(OOCR)₂ + 2 H₂O
Similarly, the reaction with phenols proceeds as follows: (4-Me₂NC₆H₄)₃Sb + 2 ArOH + H₂O₂ → (4-Me₂NC₆H₄)₃Sb(OAr)₂ + 2 H₂O
Detailed research has led to the synthesis and characterization of several of these antimony(V) compounds. X-ray diffraction studies of compounds such as tris(4-N,N-dimethylaminophenyl)antimony bis(2-methylbenzoate) and tris(4-N,N-dimethylaminophenyl)antimony bis(2,4,6-tribromophenoxide) have shown that the antimony atom typically adopts a distorted trigonal-bipyramidal geometry. researchgate.net In this geometry, the three aryl groups occupy the equatorial positions, while the two carboxylate or aroxide ligands are situated in the axial positions.
Below is a table summarizing the synthesis of various tris(4-N,N-dimethylaminophenyl)antimony(V) dicarboxylates and diaroxides.
| Electrophile | Product | Molecular Formula of Product |
| 2-Methylbenzoic acid | Tris(4-N,N-dimethylaminophenyl)antimony bis(2-methylbenzoate) | C₄₂H₄₉N₃O₄Sb |
| 4-Methylbenzoic acid | Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methylbenzoate) | C₄₂H₄₉N₃O₄Sb |
| Cinnamic acid | Tris(4-N,N-dimethylaminophenyl)antimony bis(cinnamate) | C₄₂H₄₅N₃O₄Sb |
| Tartaric acid | Tris(4-N,N-dimethylaminophenyl)antimony tartrate | C₂₈H₃₅N₃O₆Sb |
| Tetrachlorophthalic acid | Tris(4-N,N-dimethylaminophenyl)antimony tetrachlorophthalate | C₃₂H₂₉Cl₄N₃O₄Sb |
| Phenol | Tris(4-N,N-dimethylaminophenyl)antimony bis(phenoxide) | C₃₆H₄₁N₃O₂Sb |
| 2,4,6-Tribromophenol (B41969) | Tris(4-N,N-dimethylaminophenyl)antimony bis(2,4,6-tribromophenoxide) | C₃₆H₃₅Br₆N₃O₂Sb |
| 2,6-Dimethylphenol | Tris(4-N,N-dimethylaminophenyl)antimony bis(2,6-dimethylphenoxide) | C₄₀H₄₉N₃O₂Sb |
Data sourced from ResearchGate. researchgate.net
σ-Bond Metathesis Processes
Sigma-bond metathesis is a chemical reaction in which a metal-ligand σ-bond undergoes an exchange with a σ-bond from another reagent. This process is concerted and proceeds through a cyclic transition state, without a change in the formal oxidation state of the metal. wikipedia.orglibretexts.org This type of reaction is most commonly observed for organometallic complexes of d⁰ early transition metals (like Sc(III), Zr(IV), Ta(V)) and f-block elements. wikipedia.orglibretexts.org
For main group elements like antimony, and particularly for triarylantimony compounds such as this compound, σ-bond metathesis is not a commonly reported reaction pathway. The reactivity of triarylstibines is generally dominated by oxidative addition and Lewis base coordination chemistry. While theoretically possible, there is a lack of documented examples in the scientific literature of this compound, or other triarylantimony(III) compounds, participating in σ-bond metathesis reactions.
Coordination with Transition Metals
Triarylstibines, including this compound, possess a lone pair of electrons on the antimony atom, allowing them to act as ligands in coordination complexes with transition metals. The electronic properties of the aryl substituents significantly influence the donor ability of the stibine (B1205547). The presence of the electron-donating dimethylamino groups in the para position of the phenyl rings in this compound increases the electron density on the antimony atom, enhancing its σ-donor properties compared to unsubstituted triphenylstibine.
While the coordination chemistry of various triarylstibines with transition metals is well-established, specific research detailing the coordination of this compound with transition metals is not extensively documented in the available literature. However, based on the behavior of analogous triarylstibines, it is expected that this compound would form stable complexes with a variety of late transition metals, such as palladium, platinum, rhodium, and gold. nih.govjove.com In such complexes, the stibine would typically act as a neutral two-electron donor ligand, binding to the metal center through the antimony atom. The enhanced donor strength due to the dimethylamino groups could lead to stronger metal-antimony bonds and potentially influence the catalytic activity of the resulting complexes.
In some instances, triarylstibines can exhibit more complex reactivity with transition metals, including oxidative addition of the antimony-carbon bond to the metal center. nih.gov However, without specific experimental data for this compound, its coordination behavior can only be inferred from the general reactivity patterns of similar organoantimony compounds.
Advanced Characterization Techniques Beyond Structural Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Tris(4-(dimethylamino)phenyl)antimony would display characteristic absorption bands for its constituent parts.
Key expected vibrational frequencies include:
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: Absorptions from the methyl groups of the dimethylamino function, found just below 3000 cm⁻¹, usually in the 2990-2850 cm⁻¹ range.
Aromatic C=C Stretch: Medium to strong absorptions from the phenyl ring skeletal vibrations, typically occurring in the 1600-1450 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aryl-nitrogen bond of the dimethylamino group is expected in the 1350-1250 cm⁻¹ range.
Sb-C Stretch: The vibration corresponding to the antimony-carbon bond is expected to appear in the far-infrared region. In a structurally related polypyrrole-antimony nanocomposite, the Sb-C vibration was observed around 449 cm⁻¹. researchgate.net
| Bond/Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in -N(CH₃)₂) | Stretching | 2990 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl C-N | Stretching | 1350 - 1250 |
| Sb-C | Stretching | ~450 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula.
For this compound, with the molecular formula C₂₄H₃₀N₃Sb, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and antimony (121.760 u). uni.lu The total molecular weight is approximately 482.22 g/mol .
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 59.76% |
| Hydrogen | H | 6.27% |
| Nitrogen | N | 8.71% |
| Antimony | Sb | 25.25% |
A close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's identity and purity.
Future Directions and Perspectives in Tris 4 Dimethylamino Phenyl Antimony Research
Exploration of New Synthetic Pathways
The conventional synthesis of triarylstibines like Tris(4-(dimethylamino)phenyl)antimony typically involves the reaction of antimony trichloride (B1173362) with organolithium or Grignard reagents. wikipedia.org While effective, this method often requires stringent anhydrous conditions and can have limitations regarding functional group tolerance. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Key research objectives in this area include:
Catalytic Cross-Coupling Methods: Investigating transition-metal-catalyzed cross-coupling reactions to form the antimony-carbon bond could offer a more functional-group-tolerant alternative to traditional methods.
One-Pot Syntheses: Developing one-pot procedures from readily available starting materials would streamline the synthesis, making it more time- and resource-efficient. researchgate.net
Greener Solvents and Reagents: Exploring syntheses in more environmentally benign solvents and utilizing less hazardous reagents will be crucial for sustainable production.
Alternative Precursors: Research into novel antimony precursors beyond antimony halides could provide new pathways with different reactivity profiles and milder reaction conditions.
Progress in these areas will not only facilitate the synthesis of this compound but also enable the creation of a wider library of structurally related derivatives with tailored properties.
Deeper Understanding of Bonding Phenomena and Electronic Structure
A comprehensive understanding of the electronic structure and bonding in this compound is fundamental to predicting its reactivity and designing new applications. The presence of the para-dimethylamino groups is expected to significantly influence the electronic properties of the antimony center and the molecule as a whole.
Future investigations should aim to:
Elucidate the Sb-C Bond Nature: Detailed experimental and computational studies are needed to characterize the antimony-carbon bond. Techniques like X-ray crystallography can provide precise bond lengths and angles, while quantum chemical calculations can offer insights into bond polarity, strength, and orbital contributions. mdpi.comnih.gov
Quantify Electronic Effects: The electron-donating nature of the dimethylamino substituents likely increases the electron density at the antimony center. Spectroscopic techniques (e.g., NMR, UV-Vis) combined with computational methods like Natural Bond Orbital (NBO) analysis can quantify this effect and its impact on the molecule's frontier molecular orbitals. wikipedia.org
Investigate Intermolecular Interactions: Understanding the non-covalent interactions, such as π-stacking or hydrogen bonding, in the solid state is crucial for designing crystalline materials with specific properties. researchgate.net The interplay between the bulky phenyl groups and the polar amino functions could lead to unique packing arrangements.
A thorough grasp of these fundamental properties will provide a solid foundation for the rational design of this molecule for specific functions. nih.gov
Expanding the Scope of Catalytic Applications
Organoantimony compounds have shown promise as catalysts, particularly as Lewis acids. researchgate.netresearchgate.net The electronic modifications imparted by the dimethylamino groups in this compound could modulate its Lewis acidity and open doors to new catalytic activities.
Potential areas for exploration include:
Lewis Acid Catalysis: While the electron-donating groups might reduce the Lewis acidity of the Sb(III) center compared to unsubstituted triphenylantimony, its potential as a mild Lewis acid catalyst for various organic transformations, such as aldol (B89426) reactions, Michael additions, or cycloadditions, warrants investigation. wikipedia.org
Redox Catalysis: Antimony compounds can cycle between Sb(III) and Sb(V) oxidation states, suggesting potential applications in redox catalysis. rsc.org The electronic properties of this compound could be harnessed to mediate electron transfer processes in reactions like aerobic oxidations.
Cooperative Catalysis: The presence of both a Lewis acidic antimony center and Lewis basic nitrogen atoms within the same molecule raises the possibility of its use in cooperative or frustrated Lewis pair (FLP) chemistry. This could enable the activation of small molecules and facilitate challenging transformations.
The table below outlines potential catalytic reactions where this compound or its derivatives could be explored.
| Catalytic Reaction Type | Potential Role of Antimony Compound | Rationale |
| Friedel-Crafts Alkylation | Mild Lewis Acid | Activation of electrophiles. |
| Allylation of Aldehydes | Lewis Acid Catalyst | Coordination to the aldehyde to enhance reactivity. researchgate.net |
| Cycloaddition Reactions | Lewis Acid Catalyst | Activation of dienophiles or heterodienophiles. wikipedia.org |
| Aerobic Oxidation | Redox Catalyst | Facilitating electron transfer from a substrate to an oxidant. |
Computational Design of Novel Antimony-Containing Materials
Computational chemistry and materials science offer powerful tools for predicting the properties of new materials before their synthesis. acs.orgbcmaterials.netresearchgate.net this compound can serve as a versatile building block for the computational design of advanced functional materials.
Future research in this domain could focus on:
Electronic Materials: Density Functional Theory (DFT) calculations can be used to predict the electronic band structure, charge transport properties, and optical absorption spectra of materials derived from this compound. rsc.org The triphenylamine-like core suggests potential applications in organic electronics, such as hole-transport layers in OLEDs or organic photovoltaics. mdpi.com
Energy Storage: Antimony-based materials are being actively investigated as high-capacity anodes for sodium-ion and lithium-ion batteries. acs.org Computational modeling can be used to design novel composite or nanostructured materials incorporating the this compound motif to optimize ion diffusion pathways and volumetric expansion during cycling.
Porous Frameworks: The specific geometry of the molecule makes it an interesting candidate for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). mdpi.com Simulations can predict the porosity, stability, and gas adsorption properties of such frameworks for applications in gas storage or separation.
These computational approaches will accelerate the discovery of new antimony-based materials with tailored functionalities, guiding synthetic efforts toward the most promising candidates. researchgate.net
Synergistic Experimental and Theoretical Approaches
The most rapid and insightful progress in understanding and utilizing this compound will come from a close integration of experimental and theoretical methods. nih.gov This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models. researchgate.net
A combined strategy would involve:
Prediction: Using computational methods (e.g., DFT) to predict molecular structures, spectroscopic signatures (NMR, IR, UV-Vis), reaction mechanisms, and material properties. acs.org
Synthesis: Synthesizing the target compound and its derivatives based on theoretical guidance.
Characterization: Employing a suite of analytical techniques (e.g., X-ray diffraction, spectroscopy, electrochemistry) to thoroughly characterize the synthesized compounds.
Validation and Refinement: Comparing the experimental data with the initial theoretical predictions. Any discrepancies can be used to refine the computational models, leading to more accurate future predictions.
This integrated workflow will be indispensable for elucidating complex reaction mechanisms, understanding structure-property relationships, and accelerating the development of this compound for practical applications.
Conclusion
Summary of Key Findings on Tris(4-(dimethylamino)phenyl)antimony
Research into this compound reveals a compound that serves as a robust precursor for the synthesis of hypervalent antimony(V) complexes. The parent trivalent compound readily undergoes oxidative addition reactions. For instance, its reaction with carboxylic acids or phenols in the presence of hydrogen peroxide yields various tris(4-N,N-dimethylaminophenyl)antimony(V) dicarboxylates and diaroxides. researchgate.net
Structural analyses of these resulting antimony(V) derivatives have been a primary focus of the available research. X-ray diffraction studies consistently show that the antimony atom adopts a distorted trigonal-bipyramidal geometry. researchgate.netresearchgate.net In this configuration, the three 4-(dimethylamino)phenyl groups occupy the equatorial positions, while the two carboxylate or aroxide ligands are situated in the axial positions. The C-Sb-C bond angles in the equatorial plane deviate from the ideal 120°, and the axial O-Sb-O angle is typically slightly less than 180°, indicating geometric distortion. researchgate.netresearchgate.net This structural motif is a common feature in related triarylantimony(V) dicarboxylates.
The electronic influence of the three para-dimethylamino substituents is a key characteristic. These strong electron-donating groups increase the electron density at the antimony center, which likely enhances its reactivity towards oxidants compared to unsubstituted triphenylantimony. While comprehensive studies on the parent compound are limited, the successful synthesis of its derivatives confirms its stability and utility as a synthon in organoantimony chemistry.
| Derivative Compound | Sb Coordination Geometry | Axial Angle (°) (O-Sb-O) | Selected Sb-O Bond Lengths (Å) | Selected Sb-C Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| Tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) | Distorted Trigonal-Bipyramidal | 176.15 | 2.131, 2.137 | 2.099, 2.100, 2.107 | researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony bis(2-methyl benzoate) | Distorted Trigonal-Bipyramidal | 175.4 | 2.133, 2.142 | Not Reported | researchgate.net |
| Tris(4-N,N-dimethylaminophenyl)antimony bis(2,4,6-tribromophenoxide) | Distorted Trigonal-Bipyramidal | 177.9 | 2.089 | Not Reported | researchgate.net |
Broader Implications for Main Group Element Chemistry
The study of this compound and its derivatives offers valuable insights into the broader field of main group chemistry, particularly for the heavier p-block elements like antimony. numberanalytics.com The compound serves as an excellent example of how electronic properties of a main group element can be finely tuned through ligand design. The incorporation of the electron-donating dimethylamino groups significantly modulates the reactivity of the antimony center, facilitating oxidative addition and the formation of stable hypervalent compounds.
This highlights a key strategy in main group chemistry: the use of organic substituents to control the stability, structure, and reactivity of molecules. The predictable formation of pentacoordinate, trigonal-bipyramidal Sb(V) species from the trivalent precursor demonstrates the accessibility of higher oxidation states for antimony, a characteristic feature of heavier main group elements. Comparing the reactivity of this compound with its less electron-rich analogues, such as triphenylantimony, provides a clearer understanding of structure-reactivity relationships and the electronic factors that govern the stability of hypervalent bonding.
Furthermore, these findings contribute to the growing body of knowledge on organoantimony compounds, which are often compared with their lighter congeners in Group 15 (phosphorus and arsenic). numberanalytics.com The distinct structural and reactive pathways of antimony compounds enrich the fundamental understanding of periodic trends within the main group elements.
Remaining Challenges and Open Questions
Despite the foundational work on its synthesis and oxidation, significant gaps remain in the understanding of this compound. The parent Sb(III) compound itself has not been fully characterized. A detailed investigation of its solid-state structure, spectroscopic properties, and electrochemical behavior is necessary to establish a baseline for its chemical and physical properties.
Several open questions remain:
Electronic and Photophysical Properties: How do the dimethylamino groups quantitatively affect the frontier molecular orbitals (HOMO/LUMO) and the photophysical properties of the molecule compared to triphenylantimony? Could the compound exhibit interesting fluorescence or serve as a building block for photoactive materials?
Coordination Chemistry: While its oxidation is known, the ability of the trivalent antimony center to act as a Lewis base or a ligand for transition metals is unexplored. The combination of a soft pnictogen donor (Sb) with the peripheral nitrogen atoms could lead to novel multimetallic or coordination polymer structures.
Catalytic Activity: Many triarylstibines and their derivatives are explored in catalysis. Could this compound or its Sb(V) derivatives exhibit catalytic activity in organic transformations, potentially enhanced by the electronic nature of the ligands?
Material Science Applications: The electron-rich nature of the compound suggests potential for applications in materials science, for example, as a hole-transport material or as a precursor for antimony-containing semiconductors or nanoparticles. These potential applications remain entirely unexplored.
Addressing these questions through comprehensive spectroscopic, electrochemical, and crystallographic studies on the parent compound, as well as exploring its coordination chemistry and potential applications, constitutes the primary challenge for future research in this area.
Q & A
Q. What are the optimal synthetic routes for Tris(4-(dimethylamino)phenyl)antimony and its derivatives?
The synthesis typically involves reacting Tris(4-fluorophenyl)antimony with functionalized acids (e.g., iodoacetic or pentafluorobenzoic acid) in the presence of an oxidizing agent like tert-butylhydroperoxide (TBHP). This method facilitates ligand exchange while maintaining the antimony center’s stability. Purification is achieved via recrystallization or column chromatography, followed by structural confirmation using and NMR spectroscopy and X-ray diffraction (XRD) .
| Key Reaction Parameters |
|---|
| Oxidizing agent |
| Solvent system |
| Reaction temperature |
| Characterization methods |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound complexes?
- NMR spectroscopy : and NMR are critical for identifying ligand environments and dynamic behavior in solution. For example, NMR resolves fluorine substituents in derivatives like Tris(4-fluorophenyl)antimony bis(pentafluorobenzoate) .
- X-ray diffraction : Single-crystal XRD provides precise bond-length and angle data, confirming octahedral geometry around the antimony center. For instance, trans-Tris(4-bromophenyl)dichlorido-antimony(V) exhibits a distorted octahedral structure with Sb–C bond lengths averaging 2.11 Å .
Q. What are the safety considerations for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous organoantimony compounds require:
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (argon or nitrogen) to prevent oxidation or moisture sensitivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR spectroscopic data and X-ray crystallographic results in organoantimony compounds?
Discrepancies often arise from dynamic processes in solution (e.g., ligand fluxionality) versus static solid-state structures. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare XRD-derived bond angles with DFT-optimized geometries to identify steric or electronic effects.
- Use NMR cross-polarization magic-angle spinning (CP/MAS) for solid-state insights .
Q. What strategies mitigate decomposition or ligand exchange in this compound complexes under varying conditions?
- Stabilizing ligands : Bulky carboxylates (e.g., pentafluorobenzoate) reduce ligand lability by increasing steric hindrance .
- Reaction conditions : Avoid protic solvents (e.g., water or alcohols) that promote hydrolysis. Use anhydrous dichloromethane or toluene .
- Temperature control : Reactions conducted below 30°C minimize thermal degradation.
Q. How do electronic effects of substituents influence the reactivity of Tris(aryl)antimony complexes?
Electron-withdrawing groups (e.g., –F, –Br) on the aryl ring enhance the antimony center’s electrophilicity, increasing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., –N(CH)) stabilize the Sb center, reducing oxidative addition tendencies. This is evidenced by comparing the reactivity of Tris(4-fluorophenyl)antimony (electron-deficient) with Tris(4-dimethylaminophenyl)antimony (electron-rich) .
| Substituent Effects on Reactivity |
|---|
| Electron-withdrawing (–F, –Br) |
| Electron-donating (–N(CH)) |
Q. How can computational methods complement experimental data in understanding the electronic structure of this compound?
Density functional theory (DFT) calculations can:
- Predict molecular orbital configurations and charge distribution.
- Simulate NMR chemical shifts for comparison with experimental data.
- Model reaction pathways (e.g., ligand substitution energetics). Pairing DFT with experimental UV-Vis spectra can elucidate charge-transfer transitions involving the antimony center .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of Tris(aryl)antimony complexes in different solvents?
- Systematic solvent screening : Test stability in polar (acetonitrile), nonpolar (toluene), and protic (methanol) solvents via NMR monitoring over 24–72 hours.
- Mechanistic studies : Use kinetic profiling to identify decomposition pathways (e.g., hydrolysis vs. oxidation).
- Cross-validation : Compare results with structurally analogous compounds (e.g., Tris(4-tolyl)antimony) to isolate solvent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
